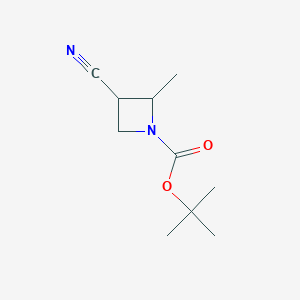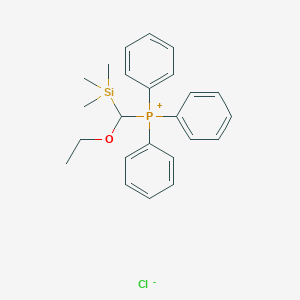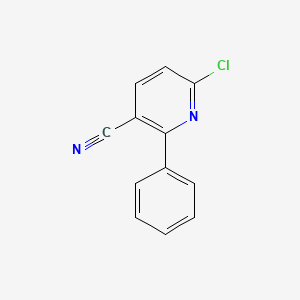
5-(Chloromethyl)-6-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-6-methylnicotinonitrile is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by a pyridine ring substituted with a chloromethyl group at the 5-position and a methyl group at the 6-position, along with a nitrile group at the 3-position. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-6-methylnicotinonitrile typically involves the chloromethylation of 6-methylnicotinonitrile. One common method includes the reaction of 6-methylnicotinonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to optimize yield and efficiency. This method allows for better control of reaction conditions, such as temperature and residence time, leading to higher purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-6-methylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and other heterocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(Chloromethyl)-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-6-methylnicotinonitrile involves its interaction with molecular targets through its functional groups. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Methylnicotinonitrile: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-Chloromethyl-2-methylnicotinonitrile: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
5-(Chloromethyl)pyridine: A simpler analog with only the chloromethyl group, used in different contexts.
Uniqueness
5-(Chloromethyl)-6-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both the chloromethyl and nitrile groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial settings.
Properties
CAS No. |
1260670-17-4 |
|---|---|
Molecular Formula |
C8H7ClN2 |
Molecular Weight |
166.61 g/mol |
IUPAC Name |
5-(chloromethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6-8(3-9)2-7(4-10)5-11-6/h2,5H,3H2,1H3 |
InChI Key |
JDJSFVQUUFHZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13001978.png)
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B13001982.png)


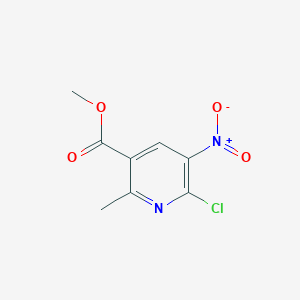

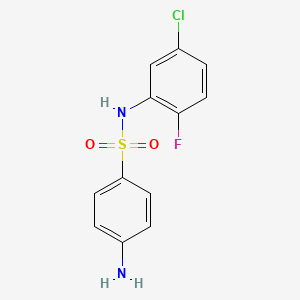
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13002017.png)
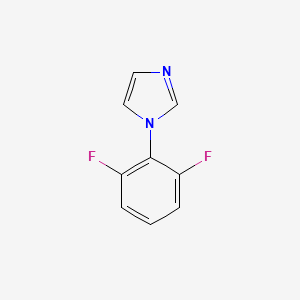
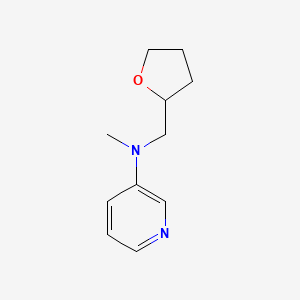
![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
